Mavelertinib - 1776112-90-3

Mavelertinib

Catalog Number: EVT-287223
CAS Number: 1776112-90-3
Molecular Formula: C18H22FN9O2
Molecular Weight: 415.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mavelertinib (PF-06747775) is an orally available, third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). [, ] It is specifically designed to target the T790M resistance mutation in EGFR, commonly found in non-small cell lung cancer (NSCLC) patients who have developed resistance to first- and second-generation EGFR TKIs. [, ] Interestingly, research has identified potential applications of Mavelertinib beyond oncology, specifically in the treatment of giardiasis. []

Molecular Structure Analysis

Mavelertinib exerts its primary effect by selectively binding to and inhibiting the mutated EGFR T790M. [] This binding prevents the EGFR-mediated signaling cascade, which is essential for tumor cell proliferation and survival, ultimately leading to cell death in EGFR/T790M-expressing tumor cells. [] It exhibits minimal activity against wild-type EGFR, potentially reducing off-target effects on healthy cells. [] In the context of giardiasis, the precise mechanism of action of Mavelertinib remains unclear. Research suggests that its target in Giardia lamblia might differ from human EGFR-tyrosine kinase. []

Mechanism of Action

Further research is needed to determine the precise molecular target of Mavelertinib in Giardia lamblia. [] Identifying the target would enable a deeper understanding of its mechanism of action and potentially facilitate the development of optimized anti-giardial therapies.

Applications

Oncology Research:

Mavelertinib has been primarily investigated for its potential in treating NSCLC, especially cases harboring the EGFR T790M resistance mutation. [, ] Preclinical studies using patient-derived cells (PDCs) and organoids (PDOs) have demonstrated its efficacy in inhibiting the growth of T790M-positive NSCLC cells. []

Giardiasis Research:

Mavelertinib has shown promising results in preclinical studies for treating giardiasis. [] In vitro studies demonstrated its efficacy against both metronidazole-sensitive and -resistant Giardia lamblia strains. [] Furthermore, in vivo studies using a murine model of giardiasis confirmed its efficacy in clearing Giardia infection. []

Future Directions

Overcoming Resistance in NSCLC:

Future research could focus on understanding and overcoming potential resistance mechanisms to Mavelertinib in NSCLC. [] This includes investigating novel EGFR mutations, bypass pathways, and combination therapies with other targeted agents or immunotherapies. [, ]

Osimertinib

  • Compound Description: Osimertinib is a third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) used as a targeted therapy for non-small cell lung cancer (NSCLC) with specific EGFR mutations, including the T790M resistance mutation. [, ]
  • Relevance: Like mavelertinib, osimertinib is a third-generation EGFR-TKI that targets T790M-mutated EGFR. [, ] It serves as a point of comparison for mavelertinib's activity and is structurally related. Osimertinib is considered the current standard of care for T790M-positive NSCLC. [, ]

Rocciletinib (CO-1686)

  • Compound Description: Rociletinib is another third-generation EGFR-TKI designed to overcome resistance to earlier EGFR inhibitors. []
  • Relevance: Rocciletinib belongs to the same class of inhibitors as mavelertinib, targeting EGFR with the T790M mutation. [] Both compounds are relevant in the context of developing new therapies for EGFR-mutant NSCLC and understanding the development of resistance mechanisms.

Olmutinib (HM61713)

  • Compound Description: Olmutinib is a third-generation EGFR-TKI that has demonstrated efficacy against EGFR-mutated NSCLC, including those with the T790M resistance mutation. []
  • Relevance: This compound shares a similar target and mechanism of action with mavelertinib, making it relevant for understanding the structure-activity relationships and potential therapeutic benefits of third-generation EGFR-TKIs. []

Nazartinib (EGF816)

  • Compound Description: Nazartinib is a third-generation, irreversible EGFR-TKI designed to inhibit EGFR with sensitizing mutations and the T790M resistance mutation. []
  • Relevance: This compound shares a similar target profile with mavelertinib and is relevant in the context of developing effective therapies for EGFR-driven cancers, particularly those with acquired resistance to first- and second-generation EGFR-TKIs. []

Naquotinib (ASP8273)

  • Compound Description: Naquotinib is a third-generation EGFR-TKI developed to target both EGFR-sensitizing mutations and the T790M resistance mutation in NSCLC. []
  • Relevance: Similar to mavelertinib, naquotinib represents another attempt to address acquired resistance to EGFR-TKIs in NSCLC. [] Their development highlights the ongoing search for potent and selective EGFR inhibitors.

AC0010

  • Compound Description: AC0010 is an irreversible, third-generation EGFR-TKI investigated for its activity against EGFR-mutated NSCLC, including those with the T790M resistance mutation. []
  • Relevance: This compound belongs to the same class of inhibitors as mavelertinib and is relevant for understanding the structure-activity relationships and potential therapeutic benefits of third-generation EGFR-TKIs. []

Gefitinib

  • Compound Description: Gefitinib is a first-generation EGFR-TKI used in the treatment of certain types of NSCLC with EGFR-activating mutations. []
  • Relevance: Gefitinib represents an earlier generation of EGFR inhibitors. [] The development of resistance to gefitinib, often through mutations like T790M, led to the development of third-generation inhibitors like mavelertinib.
  • Compound Description: BLU-945 is a novel fourth-generation EGFR-TKI. []
  • Relevance: BLU-945 represents the next generation of EGFR-TKIs being developed to overcome resistance to earlier generation inhibitors, including potentially mavelertinib. []

JBJ-04-125-02

  • Compound Description: JBJ-04-125-02 is an allosteric inhibitor of EGFR. []
  • Relevance: Unlike mavelertinib, which directly inhibits the kinase activity of EGFR, JBJ-04-125-02 binds to an allosteric site on the receptor. [] This difference in binding mode highlights potential alternative strategies for targeting EGFR and overcoming resistance mechanisms. Research suggests that combining JBJ-04-125-02 with third-generation EGFR-TKIs like mavelertinib may be a promising therapeutic approach. []

Afatinib

  • Compound Description: Afatinib is a second-generation EGFR-TKI that irreversibly inhibits EGFR, including those with certain activating mutations. []
  • Relevance: Afatinib represents an earlier generation of EGFR-TKIs, and its use in the clinic has provided valuable insights into managing EGFR-driven cancers. [] While both afatinib and mavelertinib target EGFR, mavelertinib is a third-generation inhibitor specifically designed to overcome resistance mechanisms like the T790M mutation.

Properties

CAS Number

1776112-90-3

Product Name

Mavelertinib

IUPAC Name

N-[(3R,4R)-4-fluoro-1-[6-[(3-methoxy-1-methylpyrazol-4-yl)amino]-9-methylpurin-2-yl]pyrrolidin-3-yl]prop-2-enamide

Molecular Formula

C18H22FN9O2

Molecular Weight

415.4 g/mol

InChI

InChI=1S/C18H22FN9O2/c1-5-13(29)21-11-8-28(6-10(11)19)18-23-15(14-16(24-18)26(2)9-20-14)22-12-7-27(3)25-17(12)30-4/h5,7,9-11H,1,6,8H2,2-4H3,(H,21,29)(H,22,23,24)/t10-,11-/m1/s1

InChI Key

JYIUNVOCEFIUIU-GHMZBOCLSA-N

SMILES

CN1C=C(C(=N1)OC)NC2=C3C(=NC(=N2)N4CC(C(C4)F)NC(=O)C=C)N(C=N3)C

Solubility

Soluble in DMSO, not in water

Synonyms

PF06747775; PF06747775; PF 06747775; PF6747775; PF 6747775; PF6747775; mavelertinib;

Canonical SMILES

CN1C=C(C(=N1)OC)NC2=C3C(=NC(=N2)N4CC(C(C4)F)NC(=O)C=C)N(C=N3)C

Isomeric SMILES

CN1C=C(C(=N1)OC)NC2=C3C(=NC(=N2)N4C[C@H]([C@@H](C4)F)NC(=O)C=C)N(C=N3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.